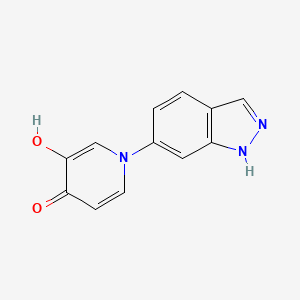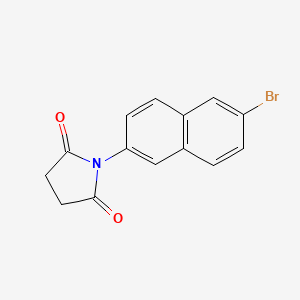
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure substituted with a 6-bromonaphthalen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as succinimide derivatives.
Bromination of Naphthalene: The naphthalene ring is brominated at the 6-position using bromine or other brominating agents under controlled conditions.
Coupling Reaction: The brominated naphthalene is then coupled with the pyrrolidine-2,5-dione core using suitable coupling reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: The compound can be utilized in the synthesis of advanced materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine-2,5-dione core play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 1-(6-Chloronaphthalen-2-yl)pyrrolidine-2,5-dione
- 1-(6-Fluoronaphthalen-2-yl)pyrrolidine-2,5-dione
- 1-(6-Iodonaphthalen-2-yl)pyrrolidine-2,5-dione
Comparison: 1-(6-Bromonaphthalen-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C14H10BrNO2 |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
1-(6-bromonaphthalen-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H10BrNO2/c15-11-3-1-10-8-12(4-2-9(10)7-11)16-13(17)5-6-14(16)18/h1-4,7-8H,5-6H2 |
Clave InChI |
ZXKVLTUQSDMWDF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



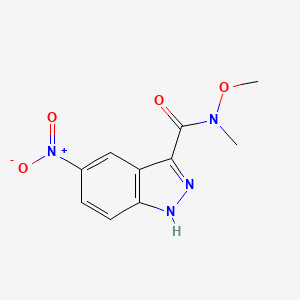
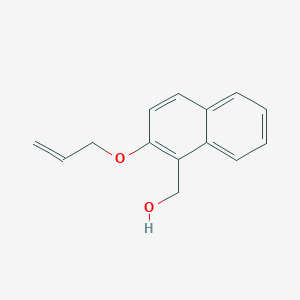
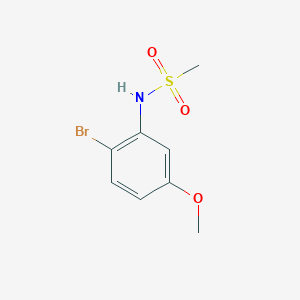

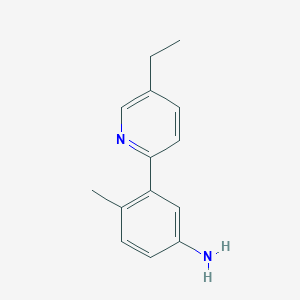


![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B13875171.png)
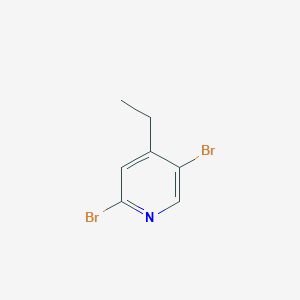
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
![Ethyl [(2-oxocyclohexyl)sulfanyl]acetate](/img/structure/B13875190.png)
![3-Chloro-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13875206.png)
